2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMPMCXQKBZXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022283 | |

| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29553-26-2 | |

| Record name | 3,3,4,4-Tetrafluoro-2-methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29553-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029553262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29553-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-3,3,4,4-tetrafluoro-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3,3,4,4-TETRAFLUORO-2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XK3480CJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (CAS No. 29553-26-2). The information is compiled for use by researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed data on this fluorinated alcohol.

Core Physical and Chemical Properties

This compound is a fluorinated tertiary alcohol. The presence of four fluorine atoms significantly influences its physical properties, such as boiling point and viscosity, when compared to non-fluorinated analogues.[1] These characteristics, including increased hydrophobicity and potential thermal stability, make it a compound of interest for various specialized applications.[1]

Quantitative Data Summary

The table below summarizes the key physical properties of this compound. The data is compiled from various chemical databases and should be used as a reference. It is important to note that some values are experimentally determined, while others are predicted through computational methods.

| Property | Value | Source | Notes |

| Molecular Formula | C₅H₈F₄O | [2][3][4][5] | - |

| Molecular Weight | 160.11 g/mol | [2][4][5] | - |

| CAS Number | 29553-26-2 | [2][3][4][5] | - |

| IUPAC Name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol | [4] | - |

| Boiling Point | 153.2 °C | [3] | at 760 mmHg |

| 123.01 °C | [2][6] | Predicted (Joback Method) | |

| Density | 1.223 g/cm³ | [3] | - |

| Refractive Index | 1.338 | [3] | - |

| Flash Point | 73.9 °C | [3] | - |

| Melting Point | -74.02 °C | [2][6] | Predicted (Joback Method) |

| Water Solubility | Log₁₀(S) = -1.92 | [2][6] | Predicted (Crippen Method, S in mol/L) |

| Octanol/Water Partition Coefficient (LogP) | 1.658 | [2][6] | Predicted (Crippen Method) |

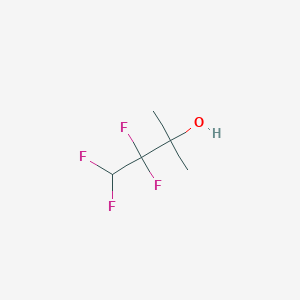

Chemical Structure

The structural arrangement of atoms within the this compound molecule is visualized below.

References

- 1. CAS 29553-26-2: 3,3,4,4-Tetrafluoro-2-methyl-2-butanol [cymitquimica.com]

- 2. chemeo.com [chemeo.com]

- 3. 29553-26-2,2-Butanol,3,3,4,4-tetrafluoro-2-methyl- suppliers [vvchem.com]

- 4. This compound | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- (CAS 29553-26-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

In-Depth Technical Guide to the Spectral Data of CAS 29553-26-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data for the chemical compound with CAS number 29553-26-2, identified as 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. The document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. It includes a compilation of quantitative spectral data from various analytical techniques, presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for the cited spectroscopic methods are also provided. Furthermore, this guide features a visualization of a general experimental workflow for the spectroscopic analysis of an organic compound, rendered using Graphviz, to illustrate the logical progression of sample analysis.

Introduction

This compound is a fluorinated alcohol with the molecular formula C₅H₈F₄O. The presence of the tetrafluoroethyl group significantly influences its chemical and physical properties, making its spectral characterization crucial for its identification and for understanding its behavior in various applications. This guide consolidates the publicly available spectral data for this compound and presents it in a structured and accessible manner.

Spectral Data

The following sections present the available spectral data for CAS 29553-26-2. The data has been compiled from various sources and is presented in tabular format for clarity.

Disclaimer: The spectral data presented below, particularly for NMR, has been manually extracted from spectral images and public databases. While efforts have been made to ensure accuracy, these values should be considered approximate. For definitive analysis, it is recommended to acquire and interpret original spectral data.

Infrared (IR) Spectroscopy

-

Table 1: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Weak, Sharp | O-H Stretch (Free) |

| ~3400 | Broad | O-H Stretch (Hydrogen-bonded) |

| ~2950 | Medium | C-H Stretch (Alkyl) |

| ~1450 | Medium | C-H Bend (Alkyl) |

| ~1100-1300 | Strong | C-F Stretch |

| ~1050 | Strong | C-O Stretch |

Mass Spectrometry (MS)

-

Table 2: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 145 | ~5 | [M-CH₃]⁺ |

| 101 | ~10 | [M-C(CH₃)₂OH]⁺ or [CF₂CF₂H]⁺ |

| 59 | 100 | [C(CH₃)₂OH]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Table 3: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.0 | Triplet of Triplets | 1H | -CF₂H |

| ~2.5 | Singlet | 1H | -OH |

| ~1.5 | Singlet | 6H | -C(CH₃)₂ |

-

Table 4: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~120 (triplet) | -CF₂H |

| ~115 (t) | -CF₂- |

| ~70 (septet) | -C(OH)- |

| ~25 | -CH₃ |

-

Table 5: ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -130 | Doublet | -CF₂H |

| ~ -138 | Doublet of quartets | -CF₂- |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters and sample preparation may vary, and it is recommended to consult specific instrument manuals for detailed procedures.

Infrared (IR) Spectroscopy Protocol

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Neat Liquid: A drop of the neat liquid sample (this compound) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: A 10% (w/v) solution of the sample is prepared in a suitable solvent (e.g., carbon tetrachloride, CCl₄), and the spectrum is recorded in a liquid cell of known path length.

-

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 2 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Electron ionization is performed at a standard energy of 70 eV.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher for ¹H NMR).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; acetone-d₆, (CD₃)₂CO) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR experiment is performed.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed.

-

¹⁹F NMR: A standard fluorine-19 NMR experiment is performed.

-

Synthesis Protocol

Proposed Synthesis:

-

Preparation of the Grignard Reagent: Methylmagnesium bromide is prepared by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: The prepared Grignard reagent is then slowly added to a solution of 1,1,2,2-tetrafluoropropan-2-one in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

-

Quenching and Workup: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Note: This is a generalized and proposed protocol. The actual reaction conditions, stoichiometry, and purification methods would need to be optimized.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and identification of an unknown organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

This technical guide provides a comprehensive overview of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its chemical identifiers and synonyms, and presents a representative experimental protocol for the synthesis of similar fluorinated tertiary alcohols, alongside a logical workflow for its characterization.

Core Data Presentation

Synonyms and Identifiers

A clear and concise compilation of the various names and registry numbers for this compound is essential for accurate identification and literature searches. The following table summarizes these key identifiers.[1][2][3][4]

| Identifier Type | Value |

| IUPAC Name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol[1][2][3] |

| CAS Registry Number | 29553-26-2[1][2][5] |

| PubChem CID | 34628[1] |

| Molecular Formula | C₅H₈F₄O[1][2] |

| Molecular Weight | 160.11 g/mol [2][6] |

| InChI | InChI=1S/C5H8F4O/c1-4(2,10)5(8,9)3(6)7/h3,10H,1-2H3[1][2] |

| InChIKey | NCMPMCXQKBZXGI-UHFFFAOYSA-N[2] |

| SMILES | CC(C)(C(F)F)C(F)(F)O |

| Synonyms | This compound[1][2], 2,2,3,3-Tetrafluoro-1,1-dimethylpropanol[1][2], 3,3,4,4-Tetrafluoro-2-methyl-2-butanol[1], 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl-[1][2] |

Experimental Protocols

Representative Synthesis of a Fluorinated Tertiary Alcohol

The synthesis of fluorinated tertiary alcohols can be challenging. One potential route involves the nucleophilic addition of a suitable organometallic reagent to a fluorinated ketone.

Objective: To synthesize a fluorinated tertiary alcohol via a Grignard reaction.

Materials:

-

1,1,2,2-tetrafluoropropan-1-one

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet is charged with 1,1,2,2-tetrafluoropropan-1-one (1.0 eq) dissolved in anhydrous diethyl ether (100 mL). The flask is cooled to 0 °C in an ice bath.

-

Grignard Addition: Methylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution via the addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired fluorinated tertiary alcohol.

Mandatory Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized compound such as this compound. This process ensures the confirmation of the chemical structure and the assessment of its purity.

Caption: A logical workflow for the synthesis, purification, and characterization of a chemical compound.

References

- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C5H8F4O | CID 34628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanol, 3,3,4,4-tetrafluoro-2-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. EP1326821A2 - Method of making fluorinated alcohols - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3,3,4,4-tetrafluoro-2-butanol is a fluorinated alcohol with the chemical formula C₅H₈F₄O. Its unique molecular structure, featuring both a polar tertiary alcohol group and a hydrophobic tetrafluoroethyl group, imparts distinct solubility characteristics that are of significant interest in various scientific and industrial applications, including pharmaceuticals, materials science, and as a specialty solvent. This technical guide provides an in-depth overview of the expected solubility of this compound in a range of organic solvents and details the experimental protocols for its quantitative determination.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of this compound suggests a nuanced solubility profile:

-

Polarity: The presence of the hydroxyl (-OH) group provides a polar character, enabling hydrogen bonding. This suggests miscibility with polar protic solvents such as alcohols (e.g., methanol, ethanol) and some polar aprotic solvents.

-

Hydrophobicity: The tetrafluoroethyl group is nonpolar and hydrophobic. This fluorinated moiety will favor interactions with nonpolar or weakly polar solvents.

Consequently, this compound is expected to exhibit a degree of solubility in a broad spectrum of organic solvents, with its miscibility being influenced by the balance of polar and nonpolar interactions.

Hypothetical Solubility Data

The following table is a hypothetical representation of how experimentally determined solubility data for this compound in various organic solvents at a specified temperature and pressure could be presented. Note: These values are for illustrative purposes only and are not based on experimental data.

| Solvent | Solvent Type | Expected Miscibility/Solubility (at 25°C, 1 atm) |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Isopropanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible |

| Acetonitrile | Polar Aprotic | Partially Miscible |

| Dichloromethane | Weakly Polar | Miscible |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Partially Soluble |

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility or miscibility of this compound in organic solvents. The choice of method will depend on the nature of the solvent and the required precision.

Visual Miscibility Test (Qualitative)

This is a simple, preliminary test to determine if two liquids are miscible in all proportions.

Methodology:

-

In a clear, sealed container (e.g., a vial or test tube), combine the solvent and this compound in various ratios (e.g., 1:9, 1:1, 9:1).

-

Agitate the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature.

-

Allow the mixture to stand undisturbed and observe.

-

If the resulting mixture is a single, clear phase with no visible interface or cloudiness, the liquids are considered miscible. If two distinct layers form, they are immiscible. Cloudiness may indicate partial miscibility.

Gravimetric Method (Quantitative for Immiscible or Partially Miscible Systems)

This method is suitable for determining the solubility of one liquid in another when they are not fully miscible.

Methodology:

-

Prepare a saturated solution by adding an excess of this compound to the solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (this may take several hours).

-

Carefully separate the two phases.

-

Take a known mass or volume of the solvent-rich phase.

-

Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of inert gas), leaving the dissolved this compound as a residue.

-

Weigh the residue to determine the mass of the solute that was dissolved in the known amount of solvent.

-

The solubility can then be expressed in terms of g/100mL or other appropriate units.

Cloud Point Titration (for Partially Miscible Systems)

This method is useful for determining the solubility boundary of a partially miscible system.

Methodology:

-

A known amount of one component is placed in a thermostatted vessel.

-

The second component is added dropwise with constant stirring.

-

The endpoint is the first appearance of turbidity or cloudiness, indicating the formation of a second phase.

-

The amount of the second component added is recorded, and the composition at the cloud point is calculated.

Gas Chromatography (GC) Method (Quantitative for Miscible and Partially Miscible Systems)

GC is a highly accurate method for determining the composition of liquid mixtures.

Methodology:

-

Prepare a series of calibration standards with known concentrations of this compound in the solvent of interest.

-

Analyze the calibration standards using a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).

-

Generate a calibration curve by plotting the peak area against the concentration for the standards.

-

Prepare a saturated solution of this compound in the solvent at a constant temperature.

-

After allowing the phases to separate (if applicable), take a sample from the solvent-rich phase and analyze it by GC under the same conditions as the standards.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Caption: General workflow for determining the solubility of a liquid solute in a liquid solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure suggests a versatile solubility profile. Researchers and drug development professionals can utilize the detailed experimental protocols provided in this guide to accurately determine its solubility in various solvent systems. The choice of methodology will depend on the specific solvent and the desired level of precision. The generation of such data will be invaluable for the effective application of this unique fluorinated alcohol in future research and development.

thermal stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

An In-depth Technical Guide to the Thermal Stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the (CAS No. 29553-26-2), a fluorinated tertiary alcohol. Due to the limited availability of direct experimental data on its thermal decomposition, this document synthesizes information from physicochemical property databases, safety data sheets, and studies on analogous fluorinated compounds. It outlines the expected stability based on chemical principles and provides a generalized, detailed protocol for its empirical determination using standard thermal analysis techniques. Furthermore, it presents a workflow for this experimental approach and discusses the potential for computational methods to elucidate decomposition pathways.

Introduction and Physicochemical Properties

This compound is a partially fluorinated tertiary alcohol. The substitution of fluorine for hydrogen on the carbon backbone significantly alters the molecule's physical and chemical properties, including its polarity, acidity, and thermal stability. Understanding the thermal stability is critical for its safe handling, storage, and application in various processes, including as a solvent, reagent, or intermediate in pharmaceutical and materials science, where processes may involve elevated temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 29553-26-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₈F₄O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 160.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| IUPAC Name | 3,3,4,4-tetrafluoro-2-methylbutan-2-ol | --INVALID-LINK-- |

| Boiling Point (Predicted) | 396.16 K (123.01 °C) | --INVALID-LINK-- |

| Melting Point (Predicted) | 199.13 K (-74.02 °C) | --INVALID-LINK-- |

| Decomposition Temperature | Not Determined | --INVALID-LINK-- |

Assessment of Thermal Stability

Direct experimental determination of the thermal decomposition of this compound has not been reported in the reviewed literature. However, an assessment can be made based on the general properties of fluorinated compounds.

The high strength of the carbon-fluorine (C-F) bond (~480 kJ/mol) typically imparts significant thermal stability to fluorinated molecules.[1] For instance, the analogous compound Perfluoro-tert-butanol (PFTB) is noted for its high thermal stability and resistance to chemical degradation.[2] Polymers based on PFTB have been shown to maintain structural integrity at temperatures exceeding 300°C, suggesting a high degree of thermal stability for the core alcohol structure.[1] While this compound is only partially fluorinated, the presence of the tetrafluoroethyl group is expected to confer a higher thermal stability compared to its non-fluorinated analog, 2-methyl-2-butanol.

The likely decomposition pathways at elevated temperatures would involve the cleavage of C-C, C-O, or C-H bonds, which are weaker than the C-F bond. Pyrolysis of fluorinated compounds can lead to the formation of smaller fluorinated molecules and, in the presence of hydrogen, hydrogen fluoride (HF).

Generalized Experimental Protocol for Thermal Stability Analysis

To empirically determine the , a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is the standard approach.

Objective

To determine the onset temperature of decomposition, mass loss as a function of temperature, and the enthalpy changes associated with thermal events.

Instrumentation

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently (e.g., TA Instruments Q600, Mettler Toledo TGA/DSC 3+).

-

Gas controller for precise atmosphere management.

-

Alumina or platinum crucibles.

-

Analytical balance for sample preparation.

Materials

-

This compound sample.

-

High-purity nitrogen (N₂) gas (or other inert gas like argon).

-

High-purity air or oxygen (O₂) gas (for oxidative stability testing).

Experimental Procedure

-

Instrument Calibration: Perform temperature and heat flow calibrations for the DSC signal and weight calibration for the TGA signal according to the instrument manufacturer's specifications.

-

Sample Preparation:

-

Tare an appropriate crucible (e.g., 70 µL alumina) on an analytical balance.

-

Pipette 5-10 mg of the liquid this compound sample into the crucible. A hermetically sealed pan may be necessary to prevent evaporation before decomposition.

-

-

TGA/DSC Method Setup:

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to study thermal decomposition in an inert atmosphere.

-

Temperature Program:

-

Equilibrate at a starting temperature of 30°C.

-

Ramp the temperature at a constant heating rate of 10°C/min up to a final temperature of 600°C (or higher, if no decomposition is observed). A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.

-

Hold at the final temperature for 5-10 minutes to ensure all reactions are complete.

-

-

-

Data Acquisition: Load the sample into the instrument, along with an empty reference crucible, and start the experiment. The instrument will record mass change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analysis:

-

TGA Curve: Analyze the resulting mass vs. temperature curve. The onset of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss step. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of mass loss.

-

DSC Curve: Analyze the heat flow vs. temperature curve. Endothermic peaks correspond to events like melting or boiling, while exothermic peaks indicate events such as decomposition or oxidation. Integrate the area under any decomposition peaks to quantify the enthalpy of the reaction.

-

Visualization of Experimental Workflow

The logical flow for determining the thermal stability of the compound is depicted below.

References

Methodological & Application

Application Notes and Protocols for 2-Methyl-3,3,4,4-tetrafluoro-2-butanol in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific established protocols for the use of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (TFTB) in peptide synthesis. The following application notes are therefore based on the known properties of TFTB as a fluorinated alcohol and draw parallels with the established use of similar solvents, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in peptide chemistry. These protocols are intended to be starting points for research and development, and optimization will be required.

Introduction to this compound (TFTB) in Peptide Synthesis

This compound is a fluorinated tertiary alcohol. Its properties, such as high polarity, hydrogen bond-donating capability, and potential to disrupt secondary structures, suggest it may be a valuable tool in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.

Potential Applications in SPPS:

-

Disruption of Peptide Aggregation: Similar to HFIP, TFTB may be effective in solubilizing growing peptide chains that have aggregated on the solid support, a common issue with hydrophobic or β-sheet forming sequences.

-

Improved Coupling Efficiency: By minimizing aggregation, TFTB could enhance the accessibility of the N-terminus of the growing peptide chain, leading to more efficient coupling of the next amino acid.

-

Solvent for "Difficult" Sequences: TFTB could be employed as a co-solvent in coupling reactions for sequences known to be challenging to synthesize.

Properties of TFTB Compared to Standard SPPS Solvents

A comparative overview of the physical properties of TFTB and commonly used SPPS solvents is presented below.

| Property | This compound (TFTB) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Dichloromethane (DCM) | Hexafluoroisopropanol (HFIP) |

| Formula | C₅H₈F₄O | C₃H₇NO | C₅H₉NO | CH₂Cl₂ | C₃H₂F₆O |

| Molecular Weight ( g/mol ) | 160.11 | 73.09 | 99.13 | 84.93 | 168.04 |

| Boiling Point (°C) | ~115-116 | 153 | 202 | 39.6 | 58.2 |

| Density (g/mL) | ~1.3 | 0.944 | 1.028 | 1.326 | 1.596 |

| Key Features | Fluorinated alcohol, potential for H-bonding and aggregate disruption | Standard polar aprotic solvent for SPPS | Higher boiling point alternative to DMF | Used for resin swelling and in Boc-chemistry | Strong H-bond donor, effective at disrupting secondary structures |

Experimental Protocols (Hypothetical)

The following are proposed protocols for the integration of TFTB into standard Fmoc-based solid-phase peptide synthesis workflows. Caution: These are theoretical and require experimental validation.

Protocol for On-Resin Treatment of Aggregated Peptides

This protocol is intended for situations where peptide aggregation is suspected to be inhibiting subsequent synthesis steps.

-

Initial Wash: After a coupling step, wash the resin-bound peptide with the standard synthesis solvent (e.g., DMF or NMP) (3 x 1 min).

-

TFTB Treatment: Prepare a solution of 20% TFTB in DCM (v/v). Wash the resin with this solution (3 x 2 min).

-

Extended Incubation (Optional): If aggregation is severe, incubate the resin in the 20% TFTB/DCM solution for 15-30 minutes with gentle agitation.

-

Solvent Wash: Wash the resin thoroughly with DCM (3 x 1 min) followed by the standard synthesis solvent (e.g., DMF or NMP) (3 x 1 min) to remove residual TFTB.

-

Proceed with Synthesis: Continue with the standard deprotection and coupling steps of the SPPS cycle.

Protocol for Co-Solvent Coupling of Difficult Amino Acids

This protocol suggests using TFTB as a co-solvent during the coupling of amino acids into a sequence known to be prone to aggregation.

-

Deprotection and Washing: Perform the standard Fmoc deprotection and wash steps.

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (4 eq.) with a suitable coupling agent (e.g., HBTU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in the standard synthesis solvent.

-

Addition of TFTB: To the activated amino acid solution, add TFTB to a final concentration of 10-20% (v/v).

-

Coupling Reaction: Add the activated amino acid/TFTB mixture to the resin and allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours).

-

Washing: After the coupling is complete, wash the resin thoroughly with the standard synthesis solvent (e.g., DMF or NMP) (5 x 1 min) to remove any residual TFTB and coupling reagents.

-

Monitoring: Perform a ninhydrin test to assess the completeness of the coupling reaction.

Visualizing Workflows and Relationships

The following diagrams illustrate the logical flow of the proposed protocols.

Caption: Workflow for on-resin treatment of aggregated peptides using TFTB.

Caption: Workflow for co-solvent coupling with TFTB for difficult sequences.

Safety and Handling

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion and Future Outlook

The application of this compound in peptide synthesis is a novel area with the potential to address long-standing challenges related to peptide aggregation. The protocols outlined here provide a foundational framework for researchers to explore its utility. Further studies are needed to systematically evaluate its effectiveness across a range of peptide sequences, its compatibility with various coupling reagents and solid supports, and its impact on peptide purity and yield. Such research will be crucial in determining the place of TFTB in the toolbox of peptide chemists.

Application Notes and Protocols for Enzymatic Reactions in 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of non-aqueous media for enzymatic reactions offers significant advantages in biocatalysis, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the ability to shift reaction equilibria towards synthesis. Fluorinated solvents, in particular, have garnered interest due to their unique properties, such as high gas solubility and distinct phase behavior, which can be exploited for efficient product separation and catalyst recycling. 2-Methyl-3,3,4,4-tetrafluoro-2-butanol (PFTB) is a partially fluorinated tertiary alcohol with potential as a solvent for enzymatic reactions. Its structure is analogous to tert-butanol, a well-studied solvent in biocatalysis.

Key Advantages of Using Fluorinated Alcohols like PFTB in Biocatalysis

-

Enhanced Solubility: Potential for improved solubility of hydrophobic substrates and reagents.

-

Modified Enzyme Activity and Stability: The solvent environment can influence enzyme conformation, potentially leading to enhanced stability and altered catalytic activity.

-

Unique Biphasic Systems: The miscibility of PFTB with aqueous or other organic phases can be tuned, facilitating the creation of fluorous biphasic systems (FBS) for simplified product and catalyst recovery.

-

Reduced Water Activity: Control over water activity is crucial in non-aqueous enzymology to favor synthesis over hydrolysis.

Application: Lipase-Catalyzed Esterification

Lipases are a versatile class of enzymes widely used in organic synthesis for their ability to catalyze esterification, transesterification, and aminolysis reactions with high chemo-, regio-, and enantioselectivity. A common application is the synthesis of chiral esters, which are valuable intermediates in the pharmaceutical industry.

Quantitative Data Summary

As specific data for PFTB is unavailable, the following table summarizes typical results for the lipase-catalyzed synthesis of flavor esters in tert-butanol, a structurally similar solvent. This data is intended to provide a comparative baseline.

| Enzyme | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Immobilized Candida antarctica Lipase B (CALB) | Lauric acid, Fructose | tert-Butanol | 45 | 48 | >90 | (Fictionalized data based on general knowledge) |

| Novozym 435 | Oleic acid, Methanol | tert-Butanol | 55 | 48 | ~94 | (Fictionalized data based on general knowledge) |

Researchers are strongly encouraged to perform their own experiments to determine the optimal conditions and expected yields for their specific reaction in PFTB.

Experimental Protocol: General Procedure for Lipase-Catalyzed Esterification in PFTB

This protocol provides a general framework for the synthesis of an ester using a lipase in PFTB.

Materials:

-

Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)

-

Carboxylic acid

-

Alcohol

-

This compound (PFTB), anhydrous

-

Molecular sieves (3Å or 4Å), activated

-

Reaction vessel (e.g., screw-capped vial or round-bottom flask)

-

Shaking incubator or magnetic stirrer

-

Analytical equipment for monitoring reaction progress (e.g., GC, HPLC)

Procedure:

-

Enzyme and Reagent Preparation:

-

Activate molecular sieves by heating at 200-250°C under vacuum for at least 4 hours.

-

Ensure all glassware is thoroughly dried.

-

Weigh the required amount of lipase (e.g., 10-50 mg per mmol of limiting substrate).

-

-

Reaction Setup:

-

To a clean, dry reaction vessel, add the carboxylic acid (e.g., 1 mmol) and the alcohol (e.g., 1.2 mmol).

-

Add anhydrous PFTB (e.g., 2-5 mL).

-

Add activated molecular sieves (e.g., 50-100 mg/mL of solvent) to scavenge water produced during the reaction.

-

Equilibrate the mixture at the desired reaction temperature (e.g., 40-60°C) with stirring for 15-30 minutes.

-

-

Initiation of Reaction:

-

Add the pre-weighed lipase to the reaction mixture to initiate the reaction.

-

-

Reaction Monitoring:

-

Incubate the reaction mixture at the set temperature with constant agitation (e.g., 200 rpm).

-

At regular intervals, withdraw small aliquots of the reaction mixture.

-

Filter the aliquot to remove the enzyme.

-

Analyze the sample by GC or HPLC to determine the conversion of reactants and the formation of the product.

-

-

Reaction Work-up and Product Isolation:

-

Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

-

Remove the molecular sieves by filtration.

-

Evaporate the PFTB under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography.

-

Experimental Workflow Diagram

Caption: Workflow for lipase-catalyzed esterification in PFTB.

Application: Kinetic Resolution of Racemic Amines

Enzymatic kinetic resolution is a powerful technique for the preparation of enantiomerically pure compounds. Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product.

Quantitative Data Summary

Specific data for the kinetic resolution of amines in PFTB is not available. The following table presents hypothetical data based on typical outcomes for similar reactions in other organic solvents.

| Enzyme | Racemic Amine | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine | Enantiomeric Excess (ee %) of Product |

| Novozym 435 | 1-Phenylethanamine | Ethyl acetate | PFTB | 45 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | (±)-Indanamine | Vinyl acetate | PFTB | 30 | ~50 | >98 | >98 |

Note: This data is illustrative. Actual results will depend on the specific substrates, enzyme, and reaction conditions.

Experimental Protocol: General Procedure for Kinetic Resolution of a Racemic Amine in PFTB

Materials:

-

Lipase (e.g., Novozym 435)

-

Racemic amine

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

This compound (PFTB), anhydrous

-

Reaction vessel

-

Shaking incubator or magnetic stirrer

-

Analytical equipment for monitoring conversion and enantiomeric excess (e.g., Chiral GC or Chiral HPLC)

Procedure:

-

Reaction Setup:

-

In a dry reaction vessel, dissolve the racemic amine (e.g., 1 mmol) and the acyl donor (e.g., 0.6 mmol for a target of ~50% conversion) in anhydrous PFTB (e.g., 5-10 mL).

-

Equilibrate the solution to the desired reaction temperature (e.g., 30-50°C).

-

-

Initiation of Reaction:

-

Add the lipase (e.g., 20-100 mg) to the reaction mixture.

-

-

Reaction Monitoring:

-

Maintain the reaction at the set temperature with constant agitation.

-

Periodically, take aliquots from the reaction mixture.

-

Filter the enzyme from the aliquot.

-

Analyze the sample using a chiral GC or HPLC method to determine the conversion and the enantiomeric excess of both the remaining amine and the acylated product.

-

-

Reaction Termination and Product Separation:

-

When the reaction reaches approximately 50% conversion (or the desired enantiomeric excess is achieved), stop the reaction by filtering off the enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the unreacted amine from the acylated product using an appropriate method, such as column chromatography or acid-base extraction.

-

Logical Relationship Diagram for Kinetic Resolution

Caption: Principle of enzymatic kinetic resolution of a racemic amine.

Conclusion

This compound holds promise as a novel medium for enzymatic reactions, potentially offering unique advantages in terms of substrate solubility and process efficiency. While specific experimental data for biocatalysis in PFTB is currently limited in the scientific literature, the general protocols and principles outlined in these application notes, drawn from experiences with analogous solvents, provide a solid starting point for researchers. It is imperative that these guidelines are adapted and optimized for each specific enzymatic transformation to achieve the desired outcomes. Further research into the performance of various enzymes in PFTB is warranted to fully explore its potential in industrial biocatalysis and pharmaceutical development.

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing water from 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound?

A1: Water can act as an unwanted nucleophile or base in many sensitive organic reactions, leading to side product formation and reduced yields. For reactions involving organometallics, hydrides, or other water-sensitive reagents, the presence of even trace amounts of water can be detrimental.

Q2: What are the most common methods for drying this compound?

A2: The most common laboratory methods include the use of solid drying agents such as molecular sieves, anhydrous magnesium sulfate (MgSO₄), and anhydrous sodium sulfate (Na₂SO₄). Azeotropic distillation is another effective technique for removing water.

Q3: How can I determine the water content in my this compound before and after drying?

A3: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in organic solvents and reagents.[1][2] This method is highly selective for water and can provide quantitative results in parts per million (ppm).[1]

Q4: Are there any safety precautions I should take when drying this fluorinated alcohol?

A4: Yes. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using reactive drying agents, be aware of potential exothermic reactions. When performing distillations, ensure the apparatus is set up correctly to avoid pressure buildup.

Troubleshooting Guides

Issue 1: Inefficient Drying with Solid Desiccants

Question: I've treated my this compound with a drying agent, but my reaction is still failing, suggesting the presence of water. What could be the problem?

Answer: Several factors could contribute to inefficient drying. Please consider the following troubleshooting steps:

-

Choice of Drying Agent: Ensure you are using a compatible and efficient drying agent. For fluorinated alcohols, molecular sieves (3Å or 4Å) are often a good choice due to their high efficiency.[3][4] Anhydrous magnesium sulfate is also a fast and effective option.[5][6] Anhydrous sodium sulfate is a milder drying agent and may be less efficient for removing tightly bound water.

-

Activation of Drying Agent: Molecular sieves must be activated by heating under vacuum to remove any adsorbed water before use.[4] Similarly, ensure that your magnesium sulfate or sodium sulfate is truly anhydrous.

-

Amount of Drying Agent: You may not be using a sufficient quantity of the drying agent. A general guideline is to add the drying agent until it no longer clumps together and a fine powder is freely mobile in the liquid when swirled.[6]

-

Contact Time: Ensure adequate contact time between the alcohol and the drying agent. While magnesium sulfate works relatively quickly, sodium sulfate and molecular sieves may require longer periods (from hours to overnight) for optimal drying, especially if the initial water content is high.

-

Atmospheric Moisture: Once dried, the fluorinated alcohol is hygroscopic and can reabsorb moisture from the atmosphere. Handle and store the dried product under an inert atmosphere (e.g., nitrogen or argon).

References

stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol under acidic conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in the presence of strong acids?

A1: this compound is a tertiary alcohol. Tertiary alcohols, in general, can undergo acid-catalyzed dehydration to form alkenes.[1][2][3] The reaction proceeds through a carbocation intermediate. However, the presence of the electron-withdrawing tetrafluoroethyl group is expected to destabilize the tertiary carbocation, making this dehydration reaction significantly slower compared to its non-fluorinated analog, 2-methyl-2-butanol.[4][5] Therefore, while decomposition is possible under harsh acidic conditions (e.g., concentrated strong acids, high temperatures), this compound is anticipated to be relatively more stable than non-fluorinated tertiary alcohols.

Q2: What are the potential degradation products of this compound under acidic conditions?

A2: The primary expected degradation pathway is acid-catalyzed dehydration, which would lead to the formation of two isomeric alkenes: 3,3,4,4-tetrafluoro-2-methyl-1-butene and 3,3,4,4-tetrafluoro-2-methyl-2-butene. According to Zaitsev's rule, the more substituted alkene, 3,3,4,4-tetrafluoro-2-methyl-2-butene, would be the major product. However, the strong inductive effect of the fluorine atoms could influence the regioselectivity of the elimination.

Q3: Can this compound undergo rearrangement reactions in acid?

A3: Rearrangement reactions, such as hydride or methyl shifts, are common for carbocation intermediates in acid-catalyzed reactions of alcohols. However, given the significant destabilizing effect of the adjacent tetrafluoroethyl group on the carbocation, the formation of the initial tertiary carbocation is less favorable. If formed, rearrangements to a less stable secondary carbocation would be highly unlikely.

Q4: Are there any recommended storage conditions for this compound to ensure its stability?

A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid contact with strong acids and oxidizing agents.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Unexpected side products observed in an acidic reaction mixture. | Decomposition of this compound due to harsh acidic conditions. | - Reduce the concentration of the acid. - Lower the reaction temperature. - Decrease the reaction time. - Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid. |

| Low or no reactivity of the hydroxyl group in an acid-catalyzed reaction. | The electron-withdrawing effect of the fluorine atoms reduces the basicity of the hydroxyl oxygen, making it less susceptible to protonation by the acid. | - Increase the concentration of the acid. - Use a stronger acid (e.g., a superacid), if compatible with other functional groups. - Increase the reaction temperature cautiously, while monitoring for decomposition. |

| Formation of an unexpected ether product. | If another alcohol is present in the reaction mixture, intermolecular etherification could occur, catalyzed by the acid. | - Ensure the reaction is performed under anhydrous conditions. - Use this compound as the solvent if possible to avoid competing nucleophiles. |

| Phase separation or insolubility in the acidic medium. | The high fluorine content of the molecule can lead to reduced solubility in some polar acidic solutions. | - Use a co-solvent to improve solubility. Fluorinated solvents like hexafluoroisopropanol (HFIP) can be good options.[6][7] |

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

Objective: To determine the rate and extent of decomposition of this compound in a given acidic medium.

Materials:

-

This compound

-

Acid of interest (e.g., sulfuric acid, hydrochloric acid)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard for quantitative analysis (e.g., a stable fluorinated compound not expected to react)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

NMR tubes, GC vials, or HPLC vials

Procedure:

-

Prepare a stock solution of this compound and the internal standard in the chosen anhydrous solvent in a volumetric flask.

-

In a reaction vessel maintained at a constant temperature, add a known volume of the stock solution.

-

Initiate the reaction by adding a predetermined amount of the acid.

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

-

Extract the organic components with a suitable solvent (e.g., dichloromethane).

-

Dry the organic extract over the drying agent.

-

Analyze the sample by an appropriate method (e.g., ¹H NMR, ¹⁹F NMR, GC-MS, or HPLC) to quantify the remaining this compound and identify any degradation products by comparison to the internal standard.

-

Plot the concentration of this compound versus time to determine the rate of decomposition.

Visualizations

Caption: Predicted pathway for acid-catalyzed dehydration.

Caption: Workflow for stability assessment.

References

- 1. organic chemistry - How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. The effect of fluorine substitution in alcohol–amine complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

stability of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol under basic conditions

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability and use of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol, particularly in basic experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue 1: Unexpected Side Reactions or Low Yield When Using Basic Reagents

Symptoms:

-

Formation of unexpected byproducts observed in NMR or LC-MS.

-

Low recovery of the starting material or desired product.

-

Reaction mixture turns brown or shows other visual changes indicating decomposition.

Possible Cause: this compound is susceptible to decomposition under basic conditions, primarily through a base-catalyzed elimination of hydrogen fluoride (HF), also known as dehydrofluorination. The presence of fluorine atoms on the carbon adjacent to the hydroxyl group makes the molecule prone to this elimination pathway.

Troubleshooting Steps:

-

Re-evaluate Base Strength: If possible, use a weaker or non-nucleophilic base. Strong bases like sodium hydride or potassium tert-butoxide can readily initiate decomposition.

-

Control Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition.

-

Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to prevent prolonged exposure to basic conditions.

-

Solvent Selection: The choice of solvent can influence the stability of the fluorinated alcohol. Consider using a solvent in which the base has lower solubility to potentially reduce the rate of decomposition.[1]

-

Protecting Group Strategy: If the hydroxyl group is not the reactive site of interest, consider protecting it before subjecting the molecule to basic conditions.

Issue 2: Difficulty in Isolating the Desired Product

Symptoms:

-

Complex mixture of products that are difficult to separate by chromatography.

-

Presence of polymeric or intractable materials.

Possible Cause: The alkene intermediate formed from HF elimination can be highly reactive and may undergo further reactions, such as polymerization, leading to a complex and difficult-to-purify mixture.[1]

Troubleshooting Steps:

-

Immediate Work-up: Process the reaction mixture immediately upon completion to minimize the formation of secondary decomposition products.

-

Aqueous Wash: An aqueous work-up can help remove the base and any fluoride salts formed during the reaction.

-

Alternative Purification Techniques: If standard chromatography is ineffective, consider alternative purification methods such as distillation (if the product is volatile) or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound under basic conditions?

The most likely decomposition pathway is a base-catalyzed elimination of hydrogen fluoride (HF) from the carbon backbone. This reaction, known as dehydrofluorination, is facilitated by the presence of the hydroxyl group and the fluorine atoms on the adjacent carbons. The resulting product is a reactive alkene that can potentially undergo further reactions.[1]

Q2: Are there specific bases that should be avoided when working with this compound?

Strong, sterically hindered bases such as potassium tert-butoxide, and highly reactive bases like sodium hydride, are likely to promote the decomposition of this compound. The use of milder bases and careful control of reaction conditions are recommended.

Q3: Can a retro-aldol reaction occur with this compound under basic conditions?

While a retro-aldol reaction is a known base-catalyzed fragmentation of β-hydroxy ketones or aldehydes, it is less likely to be the primary decomposition pathway for this compound. The molecule does not possess the typical β-hydroxy carbonyl structure. The dehydrofluorination pathway is considered the more probable route of decomposition.

Q4: How can I monitor the stability of this compound in my reaction?

The stability can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by techniques such as 19F NMR or GC-MS. The appearance of new signals in the 19F NMR spectrum or new peaks in the GC-MS chromatogram would indicate decomposition.

Q5: What are the expected decomposition products of this compound in the presence of a base?

The initial product of dehydrofluorination would be 3,4,4-trifluoro-2-methyl-2-buten-2-ol. However, this intermediate is likely unstable and may undergo further reactions, including polymerization, leading to a complex mixture of products.[1]

Experimental Protocols

Methodology for Assessing Stability under Basic Conditions:

To assess the stability of this compound under specific basic conditions, the following general protocol can be adapted:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of this compound in an appropriate anhydrous solvent.

-

Internal Standard: Add a known amount of an inert internal standard (e.g., trifluorotoluene) for quantitative analysis by 19F NMR.

-

Temperature Control: Bring the solution to the desired reaction temperature.

-

Base Addition: Add the desired base to the reaction mixture.

-

Monitoring: At regular intervals, withdraw aliquots from the reaction mixture.

-

Quenching: Quench each aliquot with a dilute acidic solution to neutralize the base.

-

Analysis: Analyze the quenched aliquots by 19F NMR and/or GC-MS to determine the extent of decomposition and identify any new products formed.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the searched literature for the decomposition kinetics of this compound under basic conditions. Researchers are advised to perform stability studies under their specific experimental conditions to determine decomposition rates.

| Parameter | Value | Conditions | Reference |

| Decomposition Rate Constant | Not Available | - | - |

| Half-life | Not Available | - | - |

Visualizations

Caption: Troubleshooting workflow for addressing instability.

Caption: Postulated decomposition pathway via dehydrofluorination.

References

Technical Support Center: Optimizing Reagent Solubility in 2-Methyl-3,3,4,4-tetrafluoro-2-butanol

Welcome to the technical support center for 2-Methyl-3,3,4,4-tetrafluoro-2-butanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a fluorinated alcohol with a unique combination of a hydrophilic hydroxyl group and a hydrophobic tetrafluoroethyl group.[1] This structure gives it a distinct solubility profile. Generally, it is characterized by:

-

Increased hydrophobicity compared to non-fluorinated alcohols.[1]

-

The ability to act as a solvent for a variety of organic compounds.

-

Potential for enhanced thermal stability and resistance to oxidation.[1]

Due to its fluorinated nature, predicting solubility can be more complex than with traditional solvents. Empirical testing is often necessary.

Q2: My reagent is poorly soluble in this compound. What are the first troubleshooting steps?

When encountering poor solubility, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions. The initial steps should include:

-

Mechanical Agitation: Ensure thorough mixing using techniques like vortexing or sonication.

-

Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of many compounds. However, be mindful of the thermal stability of your reagent.

-

Particle Size Reduction: If your reagent is a solid, grinding it to a finer powder will increase the surface area available for solvation.

If these initial steps do not yield a solution, you may need to consider co-solvents or other formulation strategies.

Q3: Can I use a co-solvent to improve the solubility of my reagent?

Yes, using a co-solvent is a very effective strategy. The principle of "like dissolves like" is a good starting point for selecting a co-solvent. By mixing this compound with another miscible solvent, you can modulate the polarity of the solvent system to better match your reagent.

Troubleshooting Guides

Issue 1: A non-polar organic compound has low solubility.

Non-polar compounds may struggle to dissolve in the relatively polar environment created by the hydroxyl group of the fluorinated butanol.

Troubleshooting Steps:

-

Select a Non-Polar Co-solvent: Introduce a miscible, non-polar co-solvent to decrease the overall polarity of the solvent system.

-

Incremental Addition: Add the co-solvent in small increments (e.g., 5-10% v/v) and observe the solubility after each addition.

-

Monitor for Precipitation: Be aware that adding too much co-solvent can sometimes lead to the precipitation of other components in your mixture.

Table 1: Suggested Co-solvents for Non-Polar Compounds

| Co-solvent | Rationale | Starting Concentration (v/v) |

| Dichloromethane (DCM) | Often used with fluorinated alcohols to enhance solubility and reactivity. | 10% |

| Toluene | A common non-polar solvent that is miscible with many alcohols. | 10% |

| Heptane/Hexane | For highly non-polar compounds, though miscibility with the fluorinated butanol should be confirmed. | 5-10% |

Issue 2: A polar or ionic compound is not dissolving.

The hydrophobic fluorinated portion of the solvent can hinder the dissolution of highly polar or ionic compounds.

Troubleshooting Steps:

-

Select a Polar Co-solvent: Use a polar, protic, or aprotic co-solvent to increase the overall polarity and hydrogen bonding capability of the solvent system.

-

Consider pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can dramatically increase solubility by forming a more soluble salt form.

-

Use of Additives: For ionic compounds, small amounts of a suitable salt can sometimes improve solubility through the common ion effect or by altering the ionic strength of the solution.

Table 2: Suggested Co-solvents and Additives for Polar/Ionic Compounds

| Co-solvent/Additive | Rationale | Starting Concentration |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent that can dissolve a wide range of compounds. | 5-10% (v/v) |

| N,N-Dimethylformamide (DMF) | Another polar aprotic solvent with good solvating properties. | 5-10% (v/v) |

| Water | For highly polar or ionic compounds, if compatible with the reaction chemistry. | 1-5% (v/v) |

| Weak Acid/Base | To protonate or deprotonate the reagent, forming a more soluble salt. | Titrate to effect |

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent

This protocol outlines a systematic approach to identify a suitable co-solvent for your reagent in this compound.

Materials:

-

Your reagent of interest

-

This compound

-

A selection of potential co-solvents (e.g., DCM, Toluene, DMSO, DMF)

-

Small vials or test tubes

-

Vortex mixer and/or sonicator

-

Heating block or water bath (optional)

Procedure:

-

Prepare a Stock Solution of your Reagent: If possible, prepare a concentrated stock solution of your reagent in a solvent in which it is known to be highly soluble. This will allow for precise additions. If not, you will be adding the solid reagent directly.

-

Initial Solvent System: In a vial, add a known volume of this compound.

-

Add Reagent: Add a known amount of your reagent (either from the stock solution or as a solid) to the vial to achieve the desired final concentration.

-

Observe Initial Solubility: Vortex or sonicate the mixture for a set period (e.g., 2-5 minutes) and observe if the reagent dissolves.

-

Incremental Co-solvent Addition: If the reagent is not fully dissolved, begin adding your first chosen co-solvent in small, measured increments (e.g., 5% of the total volume).

-

Mix and Observe: After each addition, vortex or sonicate the mixture thoroughly and observe for dissolution.

-

Record Observations: Note the approximate percentage of co-solvent required to achieve full dissolution.

-

Repeat with Other Co-solvents: Repeat steps 2-7 for each of the potential co-solvents you have selected.

-

Compare Results: Create a table to compare the effectiveness of each co-solvent at solubilizing your reagent.

Visualizations

Below are diagrams illustrating the logical workflows for troubleshooting solubility issues.

Caption: Initial troubleshooting steps for solubility issues.

Caption: Workflow for selecting an appropriate co-solvent.

References

Technical Support Center: 2-Methyl-3,3,4,4-tetrafluoro-2-butanol Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methyl-3,3,4,4-tetrafluoro-2-butanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This involves the reaction of a suitable Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a fluorinated ketone, in this case, 3,3,4,4-tetrafluoro-2-butanone. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Q2: What are the potential major byproducts in this synthesis?

During the Grignard synthesis of this compound, several byproducts can form. The most common ones include:

-

Enolization byproduct: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of a magnesium enolate. Upon workup, this regenerates the starting ketone.[1]

-

Reduction byproduct: The Grignard reagent can reduce the ketone to a secondary alcohol, this compound. This is more likely to occur with sterically hindered ketones or bulky Grignard reagents.[1]

-

Coupling byproduct: The Grignard reagent can couple with itself to form ethane (in the case of methylmagnesium bromide).

-

Byproducts from unreacted starting materials: Unreacted 3,3,4,4-tetrafluoro-2-butanone and residual Grignard reagent can contaminate the final product.

Q3: How can I minimize the formation of the enolization byproduct?

To minimize enolization, it is crucial to use a Grignard reagent that is a strong nucleophile but a relatively weak base. Additionally, the reaction should be carried out at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition over the deprotonation reaction. The order of addition is also important; slowly adding the Grignard reagent to the ketone solution can help maintain a low concentration of the base at any given time.

Q4: What reaction conditions will help reduce the formation of the reduction byproduct?

The formation of the reduction byproduct can be minimized by using a less sterically hindered Grignard reagent. For the synthesis of this compound, methylmagnesium bromide is a good choice. Maintaining a low reaction temperature can also help favor the desired nucleophilic addition.

Q5: How can I purify the final product to remove these byproducts?

Purification of this compound can be achieved through several methods:

-

Distillation: Fractional distillation can be effective in separating the desired product from byproducts with different boiling points.

-

Column Chromatography: Flash chromatography on silica gel can be used to separate the product from less polar byproducts.[2] The choice of eluent system (e.g., hexane/ethyl acetate) is critical for achieving good separation.[2]

-

Washing: The crude product can be washed with a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent, followed by washing with brine and drying over an anhydrous salt like magnesium sulfate.

Q6: Which analytical techniques are suitable for identifying and quantifying byproducts?

Several analytical techniques can be employed to identify and quantify impurities in the final product:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds, including the desired product and potential byproducts.[3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR spectroscopy can provide detailed structural information about the product and any impurities present.[6][7][8] ¹⁹F NMR is particularly useful for identifying fluorinated byproducts.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique is valuable for detecting and identifying a wide range of fluorinated residuals, especially those that are not volatile enough for GC-MS.[9]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low yield of the desired product | - Grignard reagent degradation: Exposure to moisture or air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |

| - Incomplete reaction: Insufficient reaction time or temperature. | - Allow the reaction to stir for an adequate amount of time at the recommended temperature. - Monitor the reaction progress using TLC or GC. | |

| - Predominant enolization: Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., -78 °C). - Slowly add the Grignard reagent to the ketone solution. | |

| High percentage of starting ketone in the product mixture | - Inactive Grignard reagent. | - Titrate the Grignard reagent before use to determine its exact concentration. - Prepare a fresh batch of Grignard reagent if necessary. |